molecular formula C18H22N2O4S B1229334 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone

2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone

Cat. No. B1229334
M. Wt: 362.4 g/mol
InChI Key: AXINTJCSUMNFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone is a sulfonamide.

Scientific Research Applications

Enzyme Inhibitory Activity

A study by Hussain et al. (2017) synthesized various derivatives of 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone, demonstrating significant inhibitory effects against acetyl- and butyrylcholinesterase enzymes. This suggests potential therapeutic applications for diseases involving cholinesterase imbalances, such as Alzheimer's disease (Hussain et al., 2017).

Corrosion Inhibition

Singaravelu and Bhadusha (2022) explored the use of a compound similar to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone as an inhibitor for mild steel corrosion in acidic medium. The compound displayed effective inhibition, indicating its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).

Therapeutic Agent Development

Abbasi et al. (2019) synthesized a series of derivatives related to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone and evaluated them against the α-glucosidase enzyme. Some compounds exhibited considerable inhibitory activity, suggesting their potential in developing therapeutic agents for conditions like diabetes (Abbasi et al., 2019).

Antimicrobial Activity

The synthesis of similar compounds to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone has shown good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as explored by Mallesha and Mohana (2014). This highlights its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Alzheimer's Disease Research

A study by Hassan et al. (2018) involved synthesizing multifunctional amides using a compound related to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone. These amides showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use in Alzheimer's disease research (Hassan et al., 2018).

Cancer and Tuberculosis Research

Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of a compound similar to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone and found some to exhibit significant anticancer and antituberculosis activities. This suggests a potential role in developing treatments for these diseases (Mallikarjuna et al., 2014).

properties

Product Name

2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H22N2O4S/c1-14(2)15-5-7-16(8-6-15)25(22,23)20-11-9-19(10-12-20)18(21)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

AXINTJCSUMNFQA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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